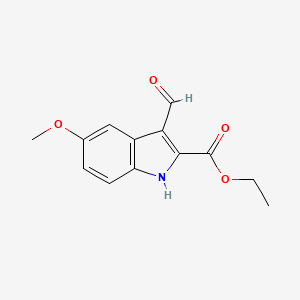

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZGHNVSBDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358638 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36820-78-7 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

This technical guide provides a detailed overview of the synthetic pathway for ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is presented in two main stages: the preparation of the precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, followed by its formylation at the 3-position. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

The synthesis of the key precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, can be achieved through various methods. One of the most efficient and well-documented routes is the Fischer indole synthesis, often preceded by a Japp-Klingemann reaction. This pathway offers high yields and utilizes readily available starting materials.[1][2]

Synthesis Pathway Overview

The overall transformation involves the reaction of a diazonium salt derived from p-anisidine with a β-ketoester, followed by cyclization to form the indole ring. An optimized process has been developed that improves upon classical procedures, achieving high overall yields.[1]

Experimental Protocol: Improved Fischer Indole Synthesis

This protocol is based on an optimized process that provides high yields of the desired indole ester.[1]

Step 1: Diazotization of p-Anisidine

-

Dissolve p-anisidine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period before use in the next step.

Step 2: Azo Coupling and Japp-Klingemann Rearrangement

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Cool the solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. This step facilitates the azo coupling followed by the Japp-Klingemann rearrangement to form an intermediate phenylhydrazone.

Step 3: Fischer Indole Synthesis

-

The crude intermediate from the previous step is dissolved in cold ethanol.

-

To this solution, add cold ethanol saturated with dry hydrogen chloride gas.

-

The reaction mixture is stirred, leading to the cyclization and formation of ethyl 5-methoxy-1H-indole-2-carboxylate.

-

The product can be isolated by pouring the reaction mixture into ice-water, followed by filtration and washing of the precipitate.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield from p-anisidine | 75-80% | [1] |

| Previous Reported Yield | 58% | [1] |

Stage 2: Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

The introduction of a formyl group at the C3 position of the indole ring is a crucial step to yield the final product. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5] This reaction is a type of electrophilic aromatic substitution.[4]

Reaction Pathway

The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.[3]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a general procedure for the formylation of an indole at the 3-position, adapted for the specific substrate.

-

In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring, maintaining the temperature at 0-5 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, stir the mixture at the same temperature for a designated period.

-

Prepare a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in a suitable solvent (e.g., DMF or a chlorinated solvent).

-

Add the indole solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate and neutralize the acid.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

| Product | Yield | Reference |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Not specified, but preparation is documented | [6] |

It is anticipated that the formylation of the 5-methoxy derivative would proceed with a comparable or potentially higher yield due to the electron-donating nature of the methoxy group, which activates the indole ring towards electrophilic substitution.

Conclusion

The synthesis of this compound is a well-established process that can be performed with high efficiency. The two-stage approach, involving an optimized Fischer indole synthesis followed by a Vilsmeier-Haack formylation, provides a reliable route to this important synthetic intermediate. The detailed protocols and understanding of the underlying reaction mechanisms presented in this guide are intended to support researchers in the successful synthesis and further application of this compound in the development of novel therapeutic agents.

References

In-Depth Technical Guide: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (CAS Number 36820-78-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry.

Chemical and Physical Properties

This compound is a solid organic compound. The core of this molecule is an indole ring system, which is a common motif in many biologically active compounds. The indole nucleus is substituted at various positions, influencing its chemical reactivity and potential biological interactions.

Table 1: Chemical and Physical Data for CAS 36820-78-7

| Property | Value |

| CAS Number | 36820-78-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not readily available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. This reaction is a well-established method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on the general Vilsmeier-Haack reaction conditions for indole derivatives.

Materials:

-

Ethyl 5-methoxy-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring. The mixture is stirred for a specified time at low temperature to form the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: A solution of ethyl 5-methoxy-1H-indole-2-carboxylate in an anhydrous solvent (e.g., DCM) is added dropwise to the freshly prepared Vilsmeier reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water or a saturated solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectra for CAS 36820-78-7 are not widely published, the expected spectroscopic data can be inferred from closely related structures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the formyl proton (~10 ppm).- Signals for the aromatic protons on the indole ring.- Quartet and triplet for the ethyl ester group.- Singlet for the methoxy group protons.- Broad singlet for the N-H proton of the indole ring. |

| ¹³C NMR | - Signal for the formyl carbon (~185 ppm).- Signal for the ester carbonyl carbon.- Signals for the aromatic carbons of the indole ring.- Signals for the ethyl and methoxy group carbons. |

| IR Spectroscopy | - N-H stretching vibration.- C=O stretching vibrations for the aldehyde and ester.- C-O stretching for the methoxy and ester groups.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (247.25 g/mol ).- Fragmentation pattern consistent with the loss of ethoxy and formyl groups. |

Role as a Synthetic Intermediate and Potential Applications

This compound is a valuable building block in organic synthesis due to its reactive formyl group and the versatile indole scaffold. Its primary application lies in the construction of more complex heterocyclic systems with potential biological activities.

The formyl group at the 3-position of the indole ring is susceptible to a variety of chemical transformations, including:

-

Condensation Reactions: It can react with active methylene compounds to form new carbon-carbon bonds. This is a key step in the synthesis of various natural product analogues.

-

Reductive Amination: The aldehyde can be converted into an amine, providing a route to substituted tryptamine derivatives.

-

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic utility.

Signaling Pathway Implication (Hypothetical)

Given that many indole derivatives exhibit biological activity, it is plausible that molecules synthesized from this intermediate could interact with various cellular signaling pathways. For instance, indole-based compounds have been shown to act as inhibitors of kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), which is involved in numerous cellular processes including metabolism, cell proliferation, and apoptosis.

The diagram below illustrates a hypothetical role of a derivative of this compound as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.

Conclusion

This compound (CAS 36820-78-7) is a key synthetic intermediate with significant potential for the development of novel, biologically active compounds. While direct biological data for this specific molecule is limited, its structural features and reactivity make it a valuable tool for medicinal chemists and drug development professionals. Further research into the synthesis of derivatives from this compound could lead to the discovery of new therapeutic agents.

Spectroscopic and Synthetic Elucidation of Ethyl 3-Formyl-5-methoxy-1H-indole-2-carboxylate: A Technical Guide

Chemical Structure and Properties

-

Compound Name: Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

-

Molecular Formula: C₁₃H₁₃NO₄[1]

-

Molecular Weight: 247.25 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are derived from the known spectral properties of closely related indole derivatives, such as ethyl 1H-indole-2-carboxylate, various indole-3-carbaldehydes, and 5-methoxyindole analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.2 | s | - | 1H | CHO |

| ~9.0 | br s | - | 1H | NH |

| ~7.8 | d | ~2.0 | 1H | H-4 |

| ~7.3 | d | ~9.0 | 1H | H-7 |

| ~7.0 | dd | ~9.0, ~2.0 | 1H | H-6 |

| ~4.4 | q | ~7.1 | 2H | OCH₂CH₃ |

| ~3.9 | s | - | 3H | OCH₃ |

| ~1.4 | t | ~7.1 | 3H | OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO |

| ~162.0 | C=O (ester) |

| ~156.0 | C-5 |

| ~137.0 | C-7a |

| ~130.0 | C-2 |

| ~125.0 | C-3a |

| ~118.0 | C-3 |

| ~115.0 | C-6 |

| ~112.0 | C-7 |

| ~103.0 | C-4 |

| ~61.5 | OCH₂CH₃ |

| ~55.8 | OCH₃ |

| ~14.2 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2980, ~2940 | Medium | C-H Stretch (aliphatic) |

| ~1710 | Strong | C=O Stretch (ester) |

| ~1670 | Strong | C=O Stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |

| ~1250, ~1030 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 247 | High | [M]⁺ (Molecular Ion) |

| 218 | Medium | [M - CHO]⁺ |

| 202 | Medium | [M - OCH₂CH₃]⁺ |

| 174 | High | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 4-methoxyaniline. The first step involves the synthesis of the indole scaffold, followed by formylation at the C-3 position.

Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Precursor)

This procedure is based on the Japp-Klingemann reaction.

Materials:

-

4-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl 2-methylacetoacetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Sulfuric acid (H₂SO₄)

Procedure:

-

A solution of 4-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added.

-

The diazonium salt solution is then slowly added to the ethanolic solution of the ethyl 2-methylacetoacetate enolate at low temperature.

-

The reaction mixture is stirred for several hours, allowing the formation of the hydrazone intermediate.

-

The hydrazone is then cyclized by heating in the presence of a strong acid, such as sulfuric acid in ethanol.

-

After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate

This procedure utilizes the Vilsmeier-Haack reaction for the formylation of the indole ring.[3][4][5]

Materials:

-

Ethyl 5-methoxy-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.

-

Anhydrous N,N-dimethylformamide is added dropwise to the cooled solution to form the Vilsmeier reagent. The mixture is stirred at 0 °C for 30 minutes.

-

A solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous dichloromethane is then added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred vigorously until the evolution of gas ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

molecular structure of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

A Technical Guide to Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This molecule, featuring an ester, a formyl group, and a methoxy substituent, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[1][2] Its functional groups offer multiple reaction sites for derivatization, making it a valuable building block for creating libraries of compounds for biological screening.[1] Indole-2-carboxylate derivatives, in particular, are precursors to compounds with potential applications as anticancer, anti-diabetic, and antimicrobial agents.[3][4][5][6]

Molecular Structure and Physicochemical Properties

The consists of a central indole bicyclic system. An ethyl carboxylate group is attached at position 2, a formyl (aldehyde) group at position 3, and a methoxy group at position 5 of the indole ring.

Caption: 2D molecular structure of the title compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36820-78-7 | [7][8] |

| Molecular Formula | C₁₃H₁₃NO₄ | [7][8] |

| Molecular Weight | 247.25 g/mol | [7] |

| Monoisotopic Mass | 247.08445790 Da | [7] |

| Topological Polar Surface Area | 68.4 Ų | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 5 | [7] |

| Complexity | 320 | [7] |

| XLogP3-AA | 2.4 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction. This involves the formylation of the precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, at the electron-rich C3 position of the indole ring. The precursor itself can be synthesized through methods like the Reissert or Fischer indole synthesis.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate [smolecule.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]

- 6. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound,(CAS# 36820-78-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound belonging to the indole family. This document details its chemical properties, a validated synthesis protocol, and contextual biological significance based on related structures.

Chemical Identity and Properties

This compound is a substituted indole derivative that serves as a valuable intermediate in organic synthesis. Its core structure features an indole scaffold, which is a prominent motif in many biologically active compounds.

| Property | Value |

| Chemical Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | This compound |

| Appearance | Orange solid[1] |

| Melting Point | 228–230 °C[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

This protocol is adapted from a method used in the development of SARS-CoV 3CL protease inhibitors[2].

Materials:

-

Ethyl 5-methoxy-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ice water

-

2% Sodium hydroxide (NaOH) solution

Procedure:

-

A solution of phosphorus oxychloride (15 mmol) in anhydrous DMF (5 mL) is prepared and cooled in an ice bath.

-

A solution of ethyl 5-methoxy-1H-indole-2-carboxylate (7.6 mmol) in anhydrous DMF (3 mL) is added dropwise to the cooled POCl₃/DMF solution.

-

The reaction mixture is then heated to 110 °C for 2.5 hours.[2]

-

After cooling, the reaction is quenched by the addition of ice water.

-

The mixture is made alkaline by the addition of a 2% sodium hydroxide solution, leading to the precipitation of the product.[2]

-

The precipitate is collected and can be further purified by column chromatography to yield this compound.[2]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the indole-2-carboxylate scaffold is of significant interest in medicinal chemistry. The title compound itself has been synthesized as a key intermediate in the development of dipeptide-type SARS-CoV 3CL protease inhibitors[2].

Derivatives of indole-2-carboxylic acid have shown a range of biological activities, highlighting the potential of this chemical class:

-

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication[3][4].

-

Antiproliferative Effects: Various indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Some of these compounds have demonstrated potent effects, suggesting potential as EGFR/CDK2 dual inhibitors[5].

-

Cannabinoid Receptor Modulation: The indole-2-carboxamide structure is the basis for allosteric modulators of the cannabinoid CB1 receptor, which are valuable tools for studying the endocannabinoid system[6].

The formyl group at the C3 position and the methoxy group at the C5 position of this compound provide functional handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The electron-rich indole ring and the reactive formyl group make it a versatile building block for more complex molecules[7].

References

- 1. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 3-Formyl-5,6-Dimethoxy-1H-indole-2-Carboxylate [benchchem.com]

Lacking Specific Data, A Guide to Determining the Solubility of Ethyl 3-Formyl-5-Methoxy-1H-Indole-2-Carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in common solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a summary of expected solubility based on analogous compounds and outlining detailed experimental protocols for its quantitative determination. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available at the time of this publication. This guide, therefore, serves as a practical resource for researchers needing to determine this critical parameter.

Physicochemical Properties and Expected Solubility Profile

The structure of this compound, with its indole core, ester, formyl, and methoxy functional groups, suggests a moderate to low polarity. The presence of the N-H group and oxygen atoms allows for hydrogen bonding, which will influence its interaction with protic and aprotic solvents.

Based on qualitative information for similar indole derivatives, a general solubility profile can be anticipated. For instance, the related compound 5-methoxyindole-2-carboxylic acid ethyl ester is reported to be insoluble in water but soluble in common organic solvents such as ether, methanol, and dichloromethane. The title compound is expected to exhibit similar behavior.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting with the ester, formyl, and indole N-H groups of the solute. |

| Water | Insoluble to Very Sparingly Soluble | The overall nonpolar character of the large indole ring system is expected to dominate over the polar functional groups, leading to poor aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Highly Soluble | These solvents are strong hydrogen bond acceptors and have dipole moments that can effectively solvate the polar functional groups of the molecule. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | These solvents can effectively solvate the large, nonpolar indole backbone of the molecule. |

| Ethyl Acetate | Soluble | The ester functionality and moderate polarity of ethyl acetate make it a good solvent for this compound. | |

| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene may lead to some solubility, but it is likely to be lower than in more polar organic solvents. | |

| Hexane, Heptane | Insoluble to Very Sparingly Soluble | The highly nonpolar nature of aliphatic hydrocarbons makes them poor solvents for this moderately polar compound. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The two primary methods used in drug discovery are the determination of kinetic and thermodynamic solubility[1][2].

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature when the system is at equilibrium.

-

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Protocol:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples at high speed to pellet any remaining solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from known standards.

-

The resulting concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

-

2. Kinetic Solubility Assay (High-Throughput Method)

This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is often used for early-stage drug discovery screening.

-

Materials and Equipment:

-

High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection, or HPLC-UV/MS system

-

-

Protocol:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Seal the plate and shake for a set period (e.g., 2-24 hours) at a controlled temperature.

-

Measure the amount of precipitate formed using a plate reader that detects light scattering (turbidity or nephelometry).

-

Alternatively, filter or centrifuge the plate to remove the precipitate and quantify the concentration of the compound remaining in the supernatant using HPLC-UV/MS.

-

The kinetic solubility is the concentration at which precipitation is first observed or the concentration remaining in solution after the incubation period.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Determination Workflow.

While specific quantitative solubility data for this compound is currently unavailable in the public domain, this guide provides researchers with a strong foundation for understanding its likely solubility profile and for experimentally determining this vital parameter. The provided protocols for thermodynamic and kinetic solubility are standard in the pharmaceutical industry and will yield reliable data for decision-making in drug development projects. It is recommended that researchers perform these experiments to obtain the precise solubility values required for their specific applications.

References

The Rising Potential of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of indole derivatives, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate and its analogs are emerging as a promising class of molecules with diverse pharmacological potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying molecular mechanisms through signaling pathway diagrams.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, primarily in oncology and infectious diseases. The presence of the formyl, methoxy, and ethyl carboxylate groups on the indole core contributes to the diverse biological activities observed.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of indole derivatives against a variety of cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Specifically, indole compounds have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[1][2][4][5][6][7][8]

Antimicrobial Activity

The indole scaffold is also a key feature in many compounds exhibiting potent antibacterial and antifungal properties. Derivatives of this compound are being investigated for their ability to inhibit the growth of various pathogenic microorganisms. Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[9][10][11]

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various this compound derivatives and structurally related compounds.

Table 1: Anticancer Activity of Indole Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | MCF-7 (Breast) | MDA-MB-468 (Breast) | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) | Reference |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | 13.2 | 8.2 | - | - | - | [12] |

| 5d | 4-fluoro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | - | 15 | - | - | - | [12] |

| IVa | 3-benzylidene-5-bromo-indole-2-one | <10 | - | - | - | <10 | [13] |

| IVb | 3-(4-chlorobenzylidene)-5-bromo-indole-2-one | <10 | - | - | - | <10 | [13] |

| 7d | N-((5-fluoro-1-methyl-1H-indol-3-yl)methyl)-2-(3,4-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | 0.34 | - | 0.52 | - | 0.86 | [14] |

| 6i | (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | 6.10 ± 0.4 | - | - | - | - | [15] |

| 6v | (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide | 6.49 ± 0.3 | - | - | - | - | [15] |

Note: The presented data is for a range of indole derivatives to highlight the potential of the scaffold. Data for the exact this compound core is limited in the public domain.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | S. aureus | E. coli | P. aeruginosa | C. albicans | C. krusei | Reference |

| 3d | Indole-triazole derivative | - | - | - | 3.125 | 3.125 | [9] |

| 7a | 5-bromo-N-(pyridin-2-yl)-1H-indole-2-carboxamide | - | 0.35 | 0.35 | - | - | [16] |

| 7b | 5-bromo-N-(pyridin-3-yl)-1H-indole-2-carboxamide | - | 0.75 | 0.75 | - | - | [16] |

| 7c | 5-bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamide | - | 1.25 | 1.25 | - | - | [16] |

| 8 | (Z)-methyl 2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoate | 0.004-0.03 | 0.004-0.03 | 0.004-0.03 | - | - | [10] |

| 15 | (Z)-methyl 2-(5-((2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetate | - | - | - | 0.008-0.015 | - | [10] |

Note: The presented data is for a range of indole derivatives to highlight the potential of the scaffold. Data for the exact this compound core is limited in the public domain.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and advancement of new drug candidates. The following sections provide methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the Vilsmeier-Haack formylation of the corresponding ethyl 5-methoxy-1H-indole-2-carboxylate.

General Procedure:

-

To a solution of ethyl 5-methoxy-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC).

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Further derivatization can be achieved by reacting the formyl group with various reagents to introduce diverse functionalities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many indole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points, leading to decreased cancer cell viability.[1][2][5][8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain indole alkaloids have been found to modulate MAPK signaling, contributing to their anticancer effects.[4][6][7]

Caption: Modulation of the MAPK signaling pathway by indole derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel compounds is a structured process that progresses from initial screening to more detailed mechanistic studies.

Caption: General experimental workflow for the evaluation of bioactive compounds.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. More in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are essential to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a crucial intermediate in the synthesis of a variety of complex heterocyclic compounds. Its strategic placement of an aldehyde, an ester, and a methoxy group on the indole scaffold makes it a versatile building block for the development of novel therapeutic agents and materials. This document provides an in-depth review of its chemical properties, synthesis, spectroscopic data, and potential applications.

Core Chemical Properties

This compound is a solid organic compound with the following key properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₄[1] |

| Molecular Weight | 247.25 g/mol [1] |

| CAS Number | 36820-78-7[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

| Monoisotopic Mass | 247.08445790 Da[1] |

| Topological Polar Surface Area | 68.4 Ų[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 5[1] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the formylation of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate. The most common and efficient method for introducing the formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).[3]

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The Vilsmeier reagent acts as a mild electrophile that preferentially attacks the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 5-methoxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate.[3]

Materials:

-

Ethyl 5-methoxy-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Anhydrous sodium carbonate

-

Water

Procedure:

-

To a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF (sufficient to dissolve), phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C with stirring.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated under reflux for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is then carefully neutralized to a pH of 8 by the portion-wise addition of anhydrous sodium carbonate.

-

The product is extracted with ethyl acetate (3 x volume of the reaction mixture).[3]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Spectroscopic Data Analysis

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Indole NH: A broad singlet typically downfield (> 11.0 ppm).Aldehyde CHO: A sharp singlet between 9.9-10.1 ppm.Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring.Methoxy OCH₃: A singlet around 3.8-3.9 ppm.Ethyl Ester CH₂CH₃: A quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm. |

| ¹³C NMR | Aldehyde C=O: A signal around 185 ppm.Ester C=O: A signal around 162-164 ppm.Indole and Benzene Carbons: Multiple signals in the range of 100-140 ppm.Methoxy OCH₃: A signal around 55-56 ppm.Ethyl Ester CH₂CH₃: Signals around 60-61 ppm and 14-15 ppm. |

| IR (Infrared) | N-H Stretch: A broad band around 3300 cm⁻¹.C=O Stretch (Aldehyde): A sharp band around 1650-1670 cm⁻¹.C=O Stretch (Ester): A sharp band around 1680-1710 cm⁻¹.C-O Stretch (Methoxy & Ester): Bands in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 247 corresponding to the molecular weight. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and experimental conditions.

Reactivity and Applications in Drug Development

This compound is a valuable synthon due to the differential reactivity of its functional groups. The aldehyde at the C3 position is particularly useful for building molecular complexity. It can readily undergo a variety of chemical transformations, including:

-

Condensation Reactions: The aldehyde can react with active methylene compounds, such as 2-thiohydantoin or rhodanine derivatives, to form new heterocyclic systems. This approach has been used to synthesize aplysinopsin and β-carboline thiohydantoin analogues.

-

Reductive Amination: The formyl group can be converted to an aminomethyl group, providing a handle for the introduction of various side chains.

-

Wittig and Related Reactions: The aldehyde can be transformed into an alkene, allowing for the extension of the carbon skeleton.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further diversifying the available functional groups for subsequent reactions.

The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. Indole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] The 5-methoxy substitution, in particular, is a common feature in many biologically active indoles.

Figure 2: Role of the title compound as a key synthetic intermediate.

Conclusion

This compound is a synthetically important molecule that provides a robust platform for the construction of diverse and complex chemical entities. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of multiple, orthogonally reactive functional groups make it an invaluable tool for medicinal chemists and materials scientists. Further exploration of the biological activities of derivatives synthesized from this intermediate holds significant promise for the discovery of new therapeutic agents.

References

- 1. ias.ac.in [ias.ac.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Indole-2-Carboxylate Core: A Historical and Scientific Deep Dive into a Privileged Scaffold

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the discovery and history of indole-2-carboxylate compounds. This guide details the evolution of synthetic methodologies, the discovery of their diverse biological activities, and the experimental protocols that have been pivotal in their development as therapeutic agents.

The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a key structural motif in a wide array of biologically active molecules. This guide traces the journey of these compounds from their early synthesis through classical chemical reactions to their current role in the development of modern therapeutics.

A Legacy of Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the indole-2-carboxylate core is rooted in several foundational named reactions in organic chemistry. The Reissert synthesis , for instance, provides a reliable method for the preparation of ethyl indole-2-carboxylate from o-nitrotoluene and diethyl oxalate, followed by a reductive cyclization. This method, documented in Organic Syntheses, has been a mainstay for chemists for decades.

Other classical methods that have been instrumental in the development of indole chemistry include:

-

Fischer Indole Synthesis: This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, such as pyruvic acid, has been widely used to generate the indole nucleus.

-

Madelung Synthesis: Involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidide, this method has also been employed for the synthesis of indole-2-carboxylic acids.

-

Japp-Klingemann Reaction: This reaction provides a pathway to the necessary phenylhydrazone precursors for the Fischer indole synthesis, starting from β-ketoesters and diazonium salts.

While these historical methods laid the groundwork, modern synthetic chemistry has introduced a plethora of new techniques, offering improved yields, milder reaction conditions, and greater functional group tolerance. These advancements have significantly expanded the chemical space accessible to medicinal chemists, enabling the synthesis of highly complex and diverse libraries of indole-2-carboxylate derivatives.

A Spectrum of Biological Activity: From Inflammation to Viral Infections

The true significance of indole-2-carboxylate compounds lies in their diverse and potent biological activities. Through extensive research and screening, these molecules have been identified as promising candidates for the treatment of a wide range of diseases.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Indole-2-carboxylate derivatives have emerged as a novel class of selective antagonists for the CysLT1 receptor, a key player in the inflammatory cascade associated with asthma and other allergic diseases. By blocking the action of cysteinyl leukotrienes, these compounds can mitigate bronchoconstriction and inflammation.

| Compound ID | Target | Assay Type | IC50 (µM) |

| 17k | CysLT1 | Not Specified | 0.0059 |

| 19 (S-form) | CysLT1 | Not Specified | 0.017 |

| Montelukast | CysLT1 | Calcium Mobilization | 7.7 (vs. UTP) |

| Pranlukast | CysLT1 | Calcium Mobilization | 4.3 (vs. UTP) |

Table 1: Quantitative data for selected CysLT1 antagonists.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

IDO1 and TDO are enzymes that play a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. In the context of cancer, the upregulation of these enzymes can lead to an immunosuppressive tumor microenvironment. Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO, with the aim of restoring anti-tumor immunity.

| Compound ID | Target(s) | IC50 (µM) |

| 9o-1 | IDO1 / TDO | 1.17 (IDO1), 1.55 (TDO) |

| 18 | IDO1 / TDO | 8.40 (IDO1), 8.48 (TDO) |

| 51 | IDO1 | 7.5 |

| 52 | IDO1 | 2.78 |

Table 2: Quantitative data for selected IDO1/TDO inhibitors.

HIV-1 Integrase Inhibitors

The fight against HIV/AIDS has been significantly advanced by the development of integrase strand transfer inhibitors (INSTIs). The indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the design of novel INSTIs. These compounds effectively block the integration of the viral DNA into the host genome, a critical step in the HIV life cycle.

| Compound ID | Target | IC50 (µM) |

| 20a | HIV-1 Integrase | 0.13 |

| 17a | HIV-1 Integrase | 3.11 |

| Raltegravir | HIV-2 Integrase | 0.0021 |

| Elvitegravir | HIV-2 Integrase | 0.0021 |

| Dolutegravir | HIV-2 Integrase | 0.0009 |

| Bictegravir | HIV-2 Integrase | 0.0018 |

| Cabotegravir | HIV-2 Integrase | 0.002 |

Table 3: Quantitative data for selected HIV integrase inhibitors.

Apoptosis Inducers in Cancer Therapy

Inducing apoptosis, or programmed cell death, in cancer cells is a key strategy in oncology. Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. These compounds can arrest the cell cycle and trigger the apoptotic cascade in cancer cells, making them promising candidates for further development as anti-cancer agents.

| Compound ID | Assay Type | EC50 (µM) | GI50 (µM) |

| 9a | Caspase Activation | 0.1 | Not Reported |

| 9b | Caspase Activation | 0.1 | 0.9 |

| 5f | EGFRT790M Inhibition | 0.0095 (IC50) | Not Reported |

| 5g | EGFRT790M Inhibition | 0.0119 (IC50) | Not Reported |

Table 4: Quantitative data for selected apoptosis inducers.

Key Experimental Methodologies

This guide provides detailed protocols for several key historical syntheses and modern biological assays, offering a practical resource for researchers in the field.

Synthesis Protocol: Reissert Synthesis of Ethyl Indole-2-carboxylate

This procedure, adapted from Organic Syntheses, outlines a classic method for preparing a foundational indole-2-carboxylate.

Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol and anhydrous ether under a nitrogen atmosphere. To this solution, diethyl oxalate is added, followed by o-nitrotoluene. The mixture is allowed to stand for at least 24 hours, during which the deep-purple potassium salt of ethyl o-nitrophenylpyruvate precipitates. The salt is then collected by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate The potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is then hydrogenated in a Parr low-pressure apparatus until hydrogen uptake ceases. After filtration to remove the catalyst, water is added to the filtrate to precipitate the ethyl indole-2-carboxylate as a yellow solid. The product is collected by filtration, washed with water, and dried.

Biological Assay Protocol: IDO1 Enzyme Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of compounds against the IDO1 enzyme.

Cell-Based Assay:

-

Cell Culture and IDO1 Induction: Human cancer cells (e.g., SKOV-3) are cultured in a 96-well plate. IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24 hours.[1][2]

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test indole-2-carboxylate compound.

-

Incubation: The cells are incubated with the compound for a further 24-48 hours.[3]

-

Kynurenine Measurement: The cell culture supernatant is collected. To measure the product of the IDO1 reaction, N-formylkynurenine is first hydrolyzed to kynurenine by treatment with trichloroacetic acid (TCA) at 50°C.[3][4]

-

Quantification: The concentration of kynurenine in the supernatant is then quantified, typically by HPLC or by a colorimetric method involving the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically at 480 nm.[4] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Visualizing the Science: Pathways and Workflows

To further elucidate the complex biological processes and experimental procedures, this guide includes detailed diagrams generated using the DOT language.

This technical guide serves as a valuable resource for anyone involved in the field of drug discovery and development, providing a deep understanding of the history, synthesis, and biological importance of indole-2-carboxylate compounds. By compiling this wealth of information into a single, accessible document, it aims to facilitate further research and innovation in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key intermediate in various synthetic organic chemistry applications, particularly in the development of novel pharmaceutical compounds. Given the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document compiles and extrapolates crucial safety data from structurally related indole derivatives to ensure the highest safety standards in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound and a closely related isomer.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 36820-78-7 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | Light brown solid | [2] |

| Melting Point | 241 - 242 °C | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ether, methanol, and dichloromethane. | [3] |

Note: Some physical data, such as appearance and melting point, are derived from structurally similar indole compounds and should be considered indicative.

Hazard Identification and GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [4]

Precautionary Statements: [4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Detailed Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimizing risk. The following is a generalized workflow for the safe handling of this compound in a laboratory environment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4]

-

Body Protection: Wear a lab coat or long-sleeved clothing. For larger quantities or in case of potential splashing, consider impervious clothing.[5][6]

3.2. Engineering Controls

-

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.3. Handling Procedure

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

-

Weighing and Transfer: Avoid the formation of dust and aerosols when weighing and transferring the solid.[4] Use a spatula and weigh the compound on a tared weighing paper or in a suitable container within a fume hood.

-

Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[7] Clean all equipment and the work area.

3.4. Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Store away from strong oxidizing agents, acids, and strong bases.[2]

3.5. Disposal

-

Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[4][6]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[2][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][8]

4.3. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Containment and Cleaning Up: Sweep up and shovel the spilled material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[4]

Visualized Workflows and Relationships

To further clarify the safety procedures and logical relationships, the following diagrams are provided.

Caption: Experimental Workflow for Safe Handling.

References

Unveiling the Structural Architecture of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the crystal structure of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a specific crystallographic study for this exact compound is not publicly available, this document offers a comprehensive examination based on the crystal structures of closely related indole derivatives. By presenting a comparative analysis of their crystallographic data, this guide aims to provide valuable insights into the probable structural characteristics, intermolecular interactions, and physicochemical properties of the target molecule. Furthermore, it outlines the standard experimental protocols for single-crystal X-ray diffraction and explores the potential biological significance of this class of compounds.

Introduction

Indole derivatives form the backbone of a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its function, guiding drug design, and optimizing its therapeutic potential. This guide focuses on this compound, a substituted indole with potential for further development in medicinal chemistry.

Comparative Crystal Structure Analysis

In the absence of a determined crystal structure for this compound, we present a detailed analysis of two structurally analogous compounds: ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid . These molecules share the core 5-methoxyindole scaffold, providing a strong basis for inferring the structural properties of the target compound.

Crystallographic Data of Analogous Compounds

The following tables summarize the key crystallographic parameters for the selected analogous indole derivatives. This data serves as a reference for predicting the unit cell dimensions and space group of this compound.

Table 1: Crystallographic Data for Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂F₃NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.9211(8) |

| b (Å) | 8.6383(4) |

| c (Å) | 21.5316(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2589.3(2) |

| Z | 8 |

Table 2: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| α (°) | 90 |

| β (°) | 91.871(5) |

| γ (°) | 90 |

| Volume (ų) | 904.3(1) |

| Z | 4 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key stages. The following sections detail the standard experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for obtaining suitable crystals of organic compounds like this compound is through slow evaporation of a saturated solution.

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) at a slightly elevated temperature to achieve saturation.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

Data Collection

The grown crystals are then subjected to X-ray diffraction to collect the diffraction data.

Protocol for X-ray Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-